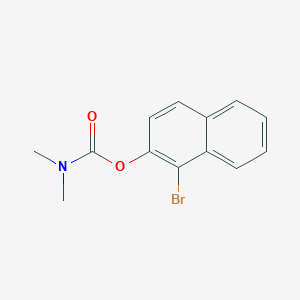

1-bromonaphthalen-2-yl N,N-dimethylcarbamate

Description

1-Bromonaphthalen-2-yl N,N-dimethylcarbamate is a carbamate derivative featuring a brominated naphthalene moiety linked to a dimethylcarbamate group. Carbamates are widely studied for their diverse biological activities, including antimicrobial, herbicidal, and pharmacological properties.

The bromine substituent at the 1-position of the naphthalene ring likely enhances steric and electronic effects, influencing reactivity and interactions with biological targets. This structural feature differentiates it from simpler carbamates like ethyl N,N-dimethylcarbamate or cyclohexyl-N,N-dimethylcarbamate, which lack aromatic systems .

Properties

IUPAC Name |

(1-bromonaphthalen-2-yl) N,N-dimethylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNO2/c1-15(2)13(16)17-11-8-7-9-5-3-4-6-10(9)12(11)14/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFIQVKLNAVCFNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)OC1=C(C2=CC=CC=C2C=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-bromonaphthalen-2-yl N,N-dimethylcarbamate typically involves the reaction of 1-bromonaphthalene with N,N-dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamoyl chloride. The general reaction scheme is as follows:

1-Bromonaphthalene+N,N-dimethylcarbamoyl chlorideBase1-bromonaphthalen-2-yl N,N-dimethylcarbamate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-bromonaphthalen-2-yl N,N-dimethylcarbamate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the naphthalene ring can be substituted by other nucleophiles such as amines, thiols, or cyanides.

Oxidation Reactions: The compound can undergo oxidation to form corresponding naphthoquinones.

Reduction Reactions: Reduction of the carbamate group can yield the corresponding amine.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium cyanide. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Products include substituted naphthalenes with various functional groups.

Oxidation Reactions: Products include naphthoquinones.

Reduction Reactions: Products include corresponding amines.

Scientific Research Applications

1-bromonaphthalen-2-yl N,N-dimethylcarbamate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmacological agent.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-bromonaphthalen-2-yl N,N-dimethylcarbamate involves its interaction with specific molecular targets. The bromonaphthalene moiety can interact with aromatic residues in proteins, while the carbamate group can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

Key structural analogs include:

Structural Insights :

- Aromatic vs.

- Bromine Effects: Bromination enhances lipophilicity and may increase binding affinity to hydrophobic targets compared to non-halogenated analogs (e.g., cyclohexyl-N,N-dimethylcarbamate) .

Antimicrobial and Herbicidal Properties:

- Naphthalene Carbamates : Analogous compounds, such as 1-[(2-substituted phenyl)carbamoyl]naphthalen-2-yl carbamates, demonstrate significant antimycobacterial activity (MIC values: 2–8 µg/mL) with low cytotoxicity, suggesting the naphthalene scaffold is critical for bioactivity .

- Herbicidal Derivatives : Bromonaphthalenyloxy acetamide derivatives (e.g., III3 in ) show herbicidal activity, though the carbamate group in the target compound may modulate specificity compared to acetamides .

- Insecticidal Activity : Isolan, a pyrazole-containing carbamate, exhibits high toxicity (LD₅₀ < 20 mg/kg), highlighting the role of heterocyclic substituents in potency .

Teratogenic and Toxicological Profiles:

- Ethyl N,N-Dimethylcarbamate: Non-teratogenic in hamster models, unlike ethyl N-methylcarbamate or ethyl carbamate (urethan), which cause severe developmental defects .

- Target Compound : Toxicity data are unavailable, but brominated aromatics often pose higher environmental persistence and bioaccumulation risks compared to aliphatic carbamates .

Physical and Chemical Properties

Solubility and Conformational Behavior:

- Cyclohexyl-N,N-Dimethylcarbamate : Exhibits solvent-dependent conformational equilibrium. In CCl₄, the equatorial conformation dominates (87%), while polar solvents like CD₃CN reduce this preference (70%), indicating solvation effects on carbamate stability .

- This compound : Predicted to have low water solubility due to its aromatic bromine and planar structure, similar to other bromonaphthalene derivatives .

Thermal Stability:

- Trimethylsilyl N,N-Dimethylcarbamate : Used as a stabilizing reagent in syntheses, suggesting dimethylcarbamates generally exhibit moderate thermal stability under inert conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.